4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that has been studied in the context of antimicrobial and antioxidant activities . It is related to aminothiazole Schiff base ligands, which have been synthesized and characterized in various studies .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde . The resulting ligands are then used for chelation with bivalent metal chlorides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods including FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include protodeboronation of alkyl boronic esters, which is a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various analytical and physical methods . Their bioactive nature was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .Scientific Research Applications
Antidiabetic Agents
A study by Nomura et al. (1999) focused on derivatives of benzamide as antidiabetic agents, identifying compounds with potential therapeutic applications in treating diabetes mellitus. Although the specific compound wasn't directly studied, the research methodology and chemical framework provide insights into how similar compounds could be synthesized and evaluated for their antidiabetic properties (Nomura et al., 1999).
Antitumor Effects
Bin (2015) discussed the synthesis and potential antitumor effects of a compound structurally similar to 4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The study highlighted the bioactivity of such compounds, suggesting their relevance in cancer research and therapy (Bin, 2015).
Antimicrobial Activity
Padalkar et al. (2014) synthesized and tested various benzothiazole derivatives for antimicrobial activity. The research demonstrated significant activity against bacterial and fungal strains, underscoring the potential of benzothiazole cores in developing new antimicrobial agents (Padalkar et al., 2014).
Liquid Crystals Synthesis
Ha et al. (2010) explored the synthesis of liquid crystals containing a benzothiazole core, revealing their mesomorphic properties and potential applications in materials science (Ha et al., 2010).
Inhibitory Activity in Biochemical Processes
Uto et al. (2009) described the synthesis and biological evaluation of benzamide derivatives as inhibitors of stearoyl-CoA desaturase-1, a key enzyme involved in lipid metabolism. This highlights another therapeutic application area for compounds with similar structural features (Uto et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-4-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBQSCJRKAKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
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